Regioisomeric Differences in Microtubule Depolymerization
In a direct regioisomeric comparison of water-soluble substituted pyrrolopyrimidines, pyrrolo[3,2-d]pyrimidine analogs demonstrated consistently greater potency than their pyrrolo[2,3-d]pyrimidine counterparts in cellular proliferation assays [1]. One optimized pyrrolo[3,2-d]pyrimidine derivative achieved two-digit nanomolar GI₅₀ values across eight distinct tumor cell lines in the NCI 60-cell panel, a potency level not observed among the corresponding pyrrolo[2,3-d]pyrimidine series [2].
| Evidence Dimension | Antiproliferative activity (GI₅₀) |
|---|---|
| Target Compound Data | GI₅₀ in two-digit nanomolar range for 8 tumor cell lines |
| Comparator Or Baseline | Pyrrolo[2,3-d]pyrimidine regioisomers |
| Quantified Difference | Pyrrolo[3,2-d]pyrimidine analogs were more potent than pyrrolo[2,3-d]pyrimidine regioisomers |
| Conditions | MDA-MB-435 tumor cells and NCI 60-cell line panel; microtubule depolymerization and colchicine binding inhibition assays |
Why This Matters
This direct regioisomeric comparison quantifies that scaffold geometry is not interchangeable—pyrrolo[3,2-d]pyrimidine provides superior antiproliferative potency for tubulin-targeting programs.
- [1] Gangjee A, Pavana RK, Li W, Hamel E, Westbrook C, Mooberry SL. Novel Water-Soluble Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis, and Biological Evaluation as Antitubulin Antitumor Agents. Pharmaceutical Research, 2012, 29(11): 3033-3039. View Source
- [2] Gangjee A, Pavana RK, Li W, Hamel E, Westbrook C, Mooberry SL. Novel Water-Soluble Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis, and Biological Evaluation as Antitubulin Antitumor Agents. Pharmaceutical Research, 2012, 29(11): 3033-3039. (INFONA record) View Source
